molecular formula C9H10ClN3 B598287 6-Hydrazinylquinoline hydrochloride CAS No. 120209-22-5

6-Hydrazinylquinoline hydrochloride

Cat. No. B598287
CAS RN: 120209-22-5
M. Wt: 195.65
InChI Key: IYTZOVRQMIGNHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of 6-Hydrazinylquinoline hydrochloride is represented by the InChI code 1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H .


Physical And Chemical Properties Analysis

6-Hydrazinylquinoline hydrochloride has a molecular weight of 195.65. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Antibacterial and Antifungal Activities

Studies have shown that derivatives of 6-Hydrazinylquinoline hydrochloride exhibit significant antibacterial and antifungal properties. For instance, new hydrazone compounds synthesized from 6-Hydrazinylquinoline have demonstrated growth inhibitory effects against Bacillus subtilis and Aspergillus niger, indicating their potential as antimicrobial agents (Le, Pham, & Nguyen, 2018). Additionally, novel derivatives containing the quinoline linkage have shown broad-spectrum antibacterial activity against various microorganisms, underscoring their promise in developing new antibacterial agents (Bhoi, Borad, Parmar, & Patel, 2015).

Antitumor and Antimicrobial Activities

Quinazolinone derivatives synthesized from 4-hydrazinylquinoline have been evaluated for their antitumor and antimicrobial activities. These compounds have shown activity against different human tumor cell lines and microbes, highlighting their potential in cancer therapy and infection control (Kassab, Gedawy, Mahmoud, & Khattab, 2016). Similarly, a series of NH-pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment synthesized from hydrazinylquinoline exhibited remarkable antitumor activity against 58 cancer cell lines, providing insights into the design of new antitumor agents (Montoya et al., 2014).

Detection of Gaseous Compounds

The use of 2-hydrazinoquinoline as a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) has been explored to detect gaseous carbonyl compounds. This methodology allows for the sensitive detection of aldehydes and ketones at ppm levels, demonstrating the compound's utility in analytical chemistry applications (Shigeri et al., 2016).

Green Chemistry Applications

A green chemistry approach has been developed for the synthesis of 5-hydrazinoquinoline derivatives using a heavy-metal-free reduction methodology. This process is significant for large-scale production, emphasizing the role of hydrazinylquinoline derivatives in sustainable chemical processes (Norris, Bezze, Franz, & Stivanello, 2009).

Synthesis of Heterocyclic Compounds

Hydrazinylquinoline is a key intermediate in the synthesis of a wide range of heterocyclic compounds, such as pyrazolothienotetrahydroisoquinolines and triazolo[3,4-a]thienotetrahydroisoquinolines. These compounds have been evaluated as antimicrobial agents, showcasing the compound's versatility in organic synthesis and drug discovery (Kamal, Radwan, & Zaki, 2011).

Safety And Hazards

While specific safety and hazard information for 6-Hydrazinylquinoline hydrochloride is not available, general safety data sheets indicate that chemicals can be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

quinolin-6-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTZOVRQMIGNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NN)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120209-22-5, 103755-52-8
Record name Quinoline, 6-hydrazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120209-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 6-hydrazinyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103755-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydrazinylquinoline hydrochloride

Synthesis routes and methods I

Procedure details

To a solution of quinolin-6-ylamine (5 g, 35 mmol) in conc. HCl (12 mL) was added dropwise an aqueous solution (4 mL) of NaNO2 (2.42 g, 35 mmol) at 0° C. The resulting mixture was stirred for 1 h and then treated dropwise with a solution of SnCl2.2H2O (15.8 g, 70 mmol) in conc. HCl (15 mL) at 0° C. The reaction mixture was stirred for 2 h at RT. The precipitate was collected and washed with EtOH and Et2O to yield 1-(quinolin-6-yl)hydrazine hydrochloride (4.3 g, 77% yield) as a yellow powder, which was used for the next reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of quinolin-6-ylamine (5 g, 35 mmol) in conc. HCl (12 mL) was added dropwise an aqueous solution (4 mL) of NaNO2 (2.42 g, 35 mmol) at 0° C. The resulting mixture was stirred for 1 h and then treated dropwise with a solution of SnCl2 2H2O (15.8 g, 70 mmol) in conc. HCl (15 mL) at 0° C. The reaction mixture was stirred for 2 h at RT. The precipitate was collected and washed with EtOH and Et2O to yield 1-(quinolin-6-yl)hydrazine hydrochloride as a yellow powder (4.3 g, 77% yield), which was used for the next reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of quinolin-6-ylamine (5 g, 35 mmol) in cone. HCl (12 mL) was added dropwise an aqueous solution (4 mL) of NaNO2 (2.42 g, 35 mmol) at 0° C. The resulting mixture was stirred for 1 h and then treated dropwise with a solution of SnCl2.2H2O (15.8 g, 70 mmol) in cone. HCl (15 mL) at 0° C. The reaction mixture was stirred for 2 h at RT. The precipitate was collected and washed with EtOH and Et2O to yield 1-(quinolin-6-yl)hydrazine hydrochloride (4.3 g, 77% yield) as a yellow powder, which was used for the next reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
15.8 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four

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